2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S714884
CAS No.
240417-00-9
M.F
C26H24NP
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

CAS Number

240417-00-9

Product Name

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3

InChI Key

JGFXUYLYPITYGR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
  • Diphenylphosphine (Ph₂P): This group acts as a Lewis base, readily donating a lone pair of electrons to metal centers, forming strong and selective bonds. This property makes PhDavePhos a valuable ligand for stabilizing and manipulating transition metal catalysts in various organic transformations.
  • N,N-dimethylamino (NMe₂): This group introduces steric bulk and electronic properties that can influence the reactivity of the catalyst. The electron-donating nature of the dimethylamine group can slightly enhance the electron density at the metal center, potentially affecting reaction rates and product selectivities.

These combined features of PhDavePhos make it a versatile ligand for several research applications in homogeneous catalysis, including:

  • Cross-coupling reactions: PhDavePhos has been successfully employed in various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, for the efficient formation of carbon-carbon bonds. [, ]
  • Hydrogenation reactions: The ligand's ability to stabilize metal catalysts makes it suitable for hydrogenation reactions of various unsaturated substrates, including alkenes, alkynes, and carbonyl compounds. []
  • Hydroamination reactions: PhDavePhos can be used in hydroamination reactions, where amines are directly added across unsaturated bonds. This approach offers a valuable method for introducing nitrogen functionalities into organic molecules. []

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand characterized by its unique structure, which includes two phenyl groups attached to a phosphorus atom, along with an N,N-dimethylamino group linked to a biphenyl moiety. This compound has a molecular weight of approximately 381.46 g/mol and exhibits a melting point in the range of 126-128 °C and a boiling point of around 514.6 °C under standard atmospheric pressure . The compound is known for its ability to coordinate with transition metals, making it valuable in various catalytic applications.

In Buchwald-Hartwig amination reactions, PhDavePhos coordinates with the palladium catalyst, forming a stable metal complex. The PPh2 group donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition with the aryl halide. The NMe2 group helps stabilize the intermediate species formed during the catalytic cycle [].

, particularly in coordination chemistry. It can form stable complexes with transition metals, which are crucial for catalyzing reactions such as:

  • Cross-coupling reactions: This ligand is often employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Hydrogenation reactions: It can also be used in hydrogenation processes where it stabilizes metal catalysts.

The presence of the N,N-dimethylamino group enhances the electron-donating ability of the ligand, which can influence the reactivity and selectivity of metal complexes formed with this compound.

The synthesis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl typically involves the following steps:

  • Preparation of Phosphine: The initial step involves the reaction of diphenylphosphine with an appropriate electrophile to introduce the dimethylamino group.
  • Formation of Biphenyl Linkage: The biphenyl framework can be constructed through coupling reactions involving aryl halides and suitable nucleophiles.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity material suitable for further applications.

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl finds various applications in:

  • Catalysis: It is primarily used as a ligand in homogeneous catalysis for organic transformations.
  • Material Science: The compound may also be explored for use in materials science, particularly in developing functionalized polymers or nanomaterials.
  • Organic Synthesis: Its role in facilitating cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Interaction studies involving 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl focus on its coordination behavior with different transition metals. These studies help elucidate how variations in metal centers affect catalytic activity and selectivity. For instance, interactions with palladium or platinum can be analyzed to determine optimal conditions for various catalytic processes.

Several compounds share structural similarities with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TriphenylphosphineThree phenyl groups attached to phosphorusWidely used as a ligand but less sterically hindered than biphenyl derivatives.
1,1'-Bis(diphenylphosphino)ferroceneFerrocene core with diphenylphosphine groupsOffers unique redox properties due to ferrocene structure.
Bis(diphenylphosphino)ethaneEthane bridge between two diphenylphosphinesProvides different steric and electronic properties compared to biphenyl derivatives.

These compounds highlight the uniqueness of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl due to its specific biphenyl structure combined with an amine functionality, enhancing its electron-donating capacity and steric properties compared to others.

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Dates

Modify: 2023-08-15

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